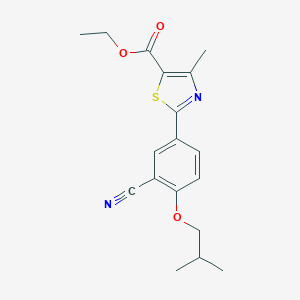
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Cat. No. B195358
Key on ui cas rn:
160844-75-7
M. Wt: 344.4 g/mol
InChI Key: OGAZOYHQFBSRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969582B2
Procedure details


Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (3.0 g), acetone (30 mL), and 1 N sodium hydroxide solution (12 mL) were placed into a round bottom flask and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was completed, the mass was cooled to about 25° C. and the pH was adjusted to about 1 to 2 with hydrochloric acid (1.5 mL). The mass was extracted into ethyl acetate (40 mL). The ethyl acetate layer was washed with water (30 mL). The ethyl acetate layer was distilled completely under vacuum below 60° C. Acetone (30 mL) was added to the residue and the mixture was heated to reflux and maintained for about 30 minutes. The mass was then cooled to about 25° C., maintained for about 60 minutes, filtered under vacuum and the solid was washed with acetone (3 mL). The wet solid was dried at about 60° C. to a constant weight to yield 1.0 g of the title compound. Purity by HPLC: 99.5%.
Quantity
3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([C:14]2[S:15][C:16]([C:20]([O:22]CC)=[O:21])=[C:17]([CH3:19])[N:18]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH2:10][CH:11]([CH3:13])[CH3:12])#[N:2].[OH-].[Na+].Cl>CC(C)=O>[CH3:19][C:17]1[N:18]=[C:14]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[C:3]([C:1]#[N:2])[CH:4]=2)[S:15][C:16]=1[C:20]([OH:22])=[O:21] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1OCC(C)C)C=1SC(=C(N1)C)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux until reaction completion
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mass was extracted into ethyl acetate (40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with water (30 mL)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The ethyl acetate layer was distilled completely under vacuum below 60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Acetone (30 mL) was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for about 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mass was then cooled to about 25° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for about 60 minutes
|
|
Duration
|
60 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with acetone (3 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The wet solid was dried at about 60° C. to a constant weight
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(SC(=N1)C=2C=CC(=C(C2)C#N)OCC(C)C)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

